molecular formula C13H15NO3 B11878531 Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)- CAS No. 54444-54-1

Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)-

Cat. No.: B11878531
CAS No.: 54444-54-1
M. Wt: 233.26 g/mol
InChI Key: KZBXMTFMUNEOPQ-UHFFFAOYSA-N
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Description

N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide is a chemical compound belonging to the chromanone family Chromanones are a subset of benzopyran derivatives, characterized by the fusion of a benzene ring to a pyran ring

Properties

CAS No.

54444-54-1

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

N-(6,7-dimethyl-4-oxo-2,3-dihydrochromen-3-yl)acetamide

InChI

InChI=1S/C13H15NO3/c1-7-4-10-12(5-8(7)2)17-6-11(13(10)16)14-9(3)15/h4-5,11H,6H2,1-3H3,(H,14,15)

InChI Key

KZBXMTFMUNEOPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OCC(C2=O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide typically involves the reaction of 6,7-dimethyl-4-chromanone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods and green chemistry approaches are also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethyl-4-oxochroman-6-yl)acetamide
  • N-(3,4-Dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)acetamide

Uniqueness

N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide is unique due to its specific substitution pattern on the chromanone ring, which imparts distinct chemical and biological properties

Biological Activity

Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)- is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

Chemical Structure and Properties:

  • Molecular Formula: C₁₃H₁₅NO₃
  • Molecular Weight: 233.263 g/mol
  • CAS Number: 54444-54-1

The compound is characterized by a benzopyran scaffold, which is known for various biological activities including anti-inflammatory and antioxidant properties.

Acetamide derivatives often exhibit biological activity through several mechanisms:

  • Enzyme Inhibition: Many benzopyran derivatives are known to inhibit enzymes such as cyclooxygenases (COX), which are pivotal in the inflammatory process. Inhibition of COX enzymes can lead to reduced production of pro-inflammatory prostaglandins .
  • Antioxidant Activity: The presence of the benzopyran moiety contributes to antioxidant properties, helping to mitigate oxidative stress in cells.
  • Antimicrobial Properties: Some studies suggest that compounds with similar structures may exhibit antimicrobial activity against various pathogens, although specific data for this compound is limited.

Case Studies and Research Findings

  • Anti-inflammatory Effects:
    • A study evaluating the anti-inflammatory potential of related compounds indicated that benzopyran derivatives could significantly reduce inflammation in animal models. For example, compounds tested in adjuvant-induced arthritis models showed effective reduction in edema with an ED50 value as low as 0.094 mg/kg .
  • Antioxidant Studies:
    • Research has demonstrated that compounds similar to N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)- exhibit strong antioxidant activity. This activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.
  • Antimicrobial Activity:
    • While direct studies on this specific acetamide are scarce, related benzopyran compounds have shown promising antimicrobial effects against bacteria and fungi in vitro. This suggests potential applications in developing new antimicrobial agents.

Comparative Biological Activity Table

Compound NameBiological ActivityReference
N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-benzopyran-3-yl)-acetamideAnti-inflammatory (inhibition of COX)
Related Benzopyran DerivativesAntioxidant (free radical scavenging)
Benzopyran CompoundsAntimicrobial (against various pathogens)

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